Cas no 2549006-54-2 (N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine)

N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative featuring a chlorobenzyl substituent and a methylthio functional group. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for potential applications as an intermediate in the synthesis of biologically active molecules. The presence of the 2-chlorophenylmethyl moiety may enhance binding affinity in target interactions, while the methylsulfanyl group can influence electronic properties and reactivity. Its well-defined molecular structure facilitates precise modifications for structure-activity relationship studies. The compound is typically characterized by high purity and stability, making it suitable for use in controlled synthetic pathways and mechanistic investigations.
N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine structure
2549006-54-2 structure
Product Name:N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
CAS No:2549006-54-2
MF:C12H12ClN3S
MW:265.761779785156
CID:5312931
PubChem ID:154883062
Update Time:2025-10-21

N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • F6754-8477
    • N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
    • AKOS040724825
    • 2549006-54-2
    • N-[(2-Chlorophenyl)methyl]-2-(methylthio)-4-pyrimidinamine
    • Inchi: 1S/C12H12ClN3S/c1-17-12-14-7-6-11(16-12)15-8-9-4-2-3-5-10(9)13/h2-7H,8H2,1H3,(H,14,15,16)
    • InChI Key: ISPPEMIYRDZBGN-UHFFFAOYSA-N
    • SMILES: C1(SC)=NC=CC(NCC2=CC=CC=C2Cl)=N1

Computed Properties

  • Exact Mass: 265.0440463g/mol
  • Monoisotopic Mass: 265.0440463g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 63.1Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 431.0±25.0 °C(Predicted)
  • pka: 4.38±0.10(Predicted)

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Additional information on N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine

N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine: A Comprehensive Overview

The compound N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine (CAS No. 2549006-54-2) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound, characterized by its unique chemical structure, has garnered attention due to its versatile applications and promising research outcomes. In this article, we delve into the properties, synthesis, and applications of this compound, supported by the latest scientific advancements.

Chemical Structure and Properties

The molecular structure of N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is composed of a pyrimidine ring system, which serves as the central framework. The pyrimidine ring is substituted with a methylthio group at the 2-position and an N-substituted (chloromethylphenyl) group at the 4-position. This arrangement imparts unique electronic and steric properties to the molecule, making it highly reactive in various chemical environments.

Recent studies have highlighted the importance of sulfur-containing heterocycles like pyrimidines in drug design. The presence of the methylsulfanyl group enhances the compound's stability and bioavailability, while the chlorophenyl substituent introduces additional electronic effects that can be tailored for specific applications. These properties make N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine a valuable candidate for exploring novel therapeutic agents.

Synthesis and Characterization

The synthesis of N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include nucleophilic substitution reactions, condensation reactions, and selective functionalization. The use of transition metal catalysts has been pivotal in achieving high yields and purity levels during the synthesis process.

Advanced characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to confirm the molecular structure and purity of this compound. These analyses have provided critical insights into its stereochemistry, solubility, and thermal stability, which are essential for its application in various fields.

Pharmacological Applications

One of the most promising areas of application for N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is in drug development. Recent research has demonstrated its potential as an anti-cancer agent due to its ability to inhibit key enzymes involved in tumor growth and metastasis. For instance, studies have shown that this compound can selectively target oncogenic kinases, making it a potential candidate for personalized cancer therapy.

In addition to its anti-cancer properties, this compound has also exhibited anti-inflammatory and anti-microbial activities in preclinical models. Its ability to modulate inflammatory pathways makes it a potential candidate for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Materials Science Applications

Beyond pharmacology, N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine has shown promise in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices.

Recent advancements in thin-film transistor (TFT) technology have leveraged this compound's charge transport properties to create high-performance devices with low power consumption. Its integration into organic light-emitting diodes (OLEDs) has also been explored, with preliminary results indicating improved device efficiency and stability.

Environmental Considerations

In line with growing concerns about environmental sustainability, researchers have evaluated the eco-friendly aspects of N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amie's production processes. Green chemistry principles have been incorporated into its synthesis to minimize waste generation and reduce reliance on hazardous solvents.

Moreover, studies on its biodegradability have shown that under controlled conditions, this compound can undergo enzymatic degradation without releasing harmful byproducts. These findings underscore its potential as an environmentally benign alternative to traditional chemical compounds used in various industries.

Future Prospects

Future Prospects

Conclusion

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